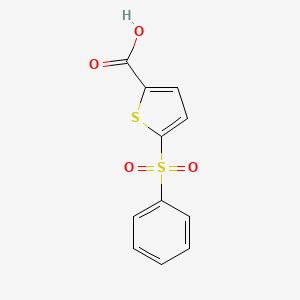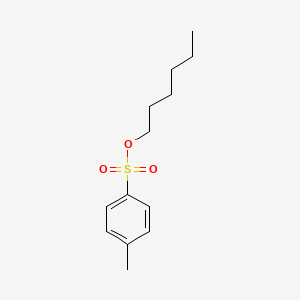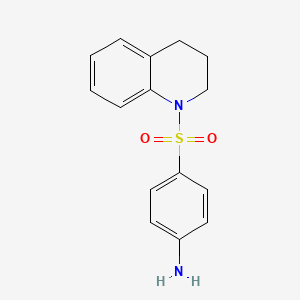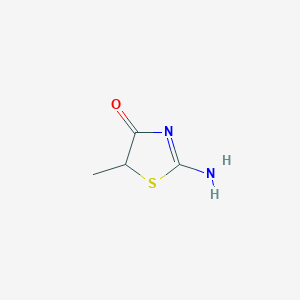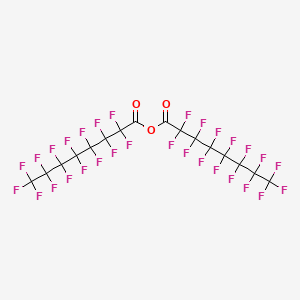
Perfluorooctanoic anhydride
Vue d'ensemble
Description
Perfluorooctanoic anhydride is a derivative of perfluorooctanoic acid (PFOA), which is a perfluorocarboxylic acid known for its environmental persistence and difficulty to degrade using conventional methods. PFOA and its derivatives have been widely used in industrial and commercial applications due to their unique properties, such as resistance to heat, water, oil, and stains. However, due to their stability and bioaccumulation potential, they have become a global concern for their environmental and health impacts .
Synthesis Analysis
The synthesis of perfluorooctanoic anhydride is not directly discussed in the provided papers. However, the synthesis of PFOA-related compounds typically involves complex fluorination reactions and the use of hazardous chemicals. The stability of the carbon-fluorine bond in these compounds makes them resistant to degradation, which is a significant challenge in their synthesis and disposal .
Molecular Structure Analysis
The molecular structure of perfluorooctanoic anhydride would be similar to that of PFOA, with the replacement of the hydroxyl group with an anhydride functional group. This modification likely contributes to its stability and resistance to degradation. The carbon-fluorine bonds in PFOA are among the strongest in organic chemistry, which is why PFOA and its derivatives are so persistent in the environment .
Chemical Reactions Analysis
The chemical reactions involving PFOA and its derivatives are primarily focused on degradation methods to mitigate their environmental impact. Studies have explored various advanced oxidation processes, including photocatalytic degradation with beta-Ga2O3 , UV light irradiation with Pb-modified titanium dioxide , and electrochemical degradation . These methods aim to break down PFOA into shorter-chain perfluorinated carboxylic acids and ultimately mineralize it to non-hazardous end products .
Physical and Chemical Properties Analysis
PFOA and its derivatives exhibit high chemical and thermal stability, hydrophobicity, and oleophobicity due to their perfluorinated carbon chains. These properties make them useful in various applications but also contribute to their persistence in the environment. PFOA is known to be resistant to hydrolysis, photolysis, and biodegradation, which poses significant challenges for its removal from contaminated sites .
Relevant Case Studies
Several case studies have been conducted to address the removal of PFOA from the environment. For instance, the chemisorption of PFOA on powdered activated carbon initiated by persulfate has been studied as a potential treatment method . Photocatalytic degradation using various catalysts such as beta-Ga2O3, Pb-modified TiO2, and nanostructured In2O3 has been investigated to decompose PFOA in aqueous solutions . Additionally, electrochemical degradation and mechanochemical methods using different anodes and comilling agents have shown promise in degrading PFOA . These studies provide insights into potential strategies for mitigating the environmental impact of PFOA and its derivatives.
Applications De Recherche Scientifique
Environmental Concerns and Distribution
Polyfluorinated Compounds' Prevalence and Toxicity : Perfluorooctanoic anhydride, as a part of polyfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), has raised interest and concern due to its ubiquity and potential toxicity. These compounds are found in animal and human blood globally, necessitating ongoing research into their environmental distribution and human exposure mechanisms (Lindstrom, Strynar, & Libelo, 2011).
Extensive Use and Regulation of PFASs : There are over 3000 per- and polyfluoroalkyl substances (PFASs) on the global market, including PFOA and PFOS. Most research and regulation focus on a limited number of these compounds, which is a major concern for society. Recommendations have been made to address the vast number of PFASs and their environmental impact (Wang, DeWitt, Higgins, & Cousins, 2017).
Decomposition and Treatment Methods
Decomposition by Ultraviolet Light Irradiation : Perfluorooctanoic acid (PFOA), closely related to perfluorooctanoic anhydride, can be decomposed using UV light irradiation with Pb-modified titanium dioxide. This method has been found effective in breaking down PFOA into shorter-chain perfluorocarboxylic acids and fluoride ions, highlighting a potential approach for mitigating environmental contamination (Chen, Lo, Lee, Kuo, & Wu, 2016).
Microbial Degradation : The environmental biodegradability of polyfluoroalkyl chemicals, including PFOA, has been studied using microbial culture, activated sludge, soil, and sediment. These studies provide insights into the degradation pathways and the potential for environmental remediation (Liu & Mejia Avendaño, 2013).
Toxicological and Health Implications
Developmental Toxicity : Research on perfluoroalkyl acids such as PFOA has indicated potential developmental toxicity. Recent studies have raised questions about their effects on human health, especially in terms of developmental and reproductive indices (Lau, Butenhoff, & Rogers, 2004).
- (Stahl, Mattern, & Brunn, 2011).
Safety And Hazards
Exposure to certain levels of PFAS may lead to reproductive effects such as decreased fertility or increased high blood pressure in pregnant women, developmental effects or delays in children, increased risk of some cancers, including prostate, kidney, and testicular cancers . It can affect growth and development, reproduction, and injure the liver .
Orientations Futures
Developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide under various conditions . There are four major trends from the chemical perspective that will shape PFAS research for the next decade: Mobility, Substitution of regulated substances, Increase in structural diversity of existing PFAS molecules, and Unknown “Dark Matter” .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16F30O3/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1(47)49-2(48)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEDTLDKOMPAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
335-67-1 (Parent) | |
| Record name | Perfluorooctanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033496489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80880387 | |
| Record name | Perfluorooctanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooctanoic anhydride | |
CAS RN |
33496-48-9 | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33496-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033496489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



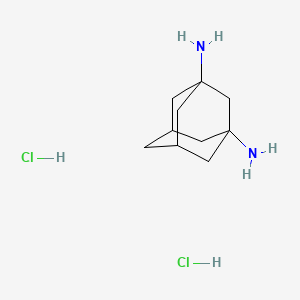
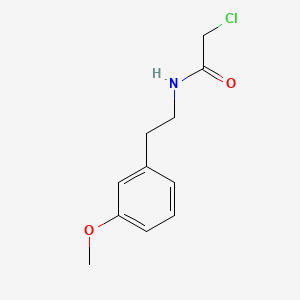



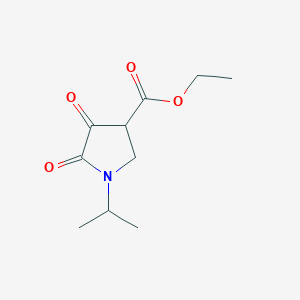
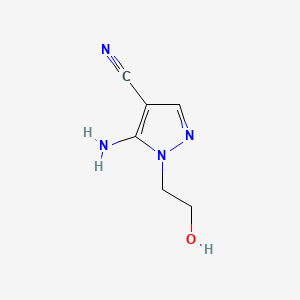
![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)


